Atovaquone D4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

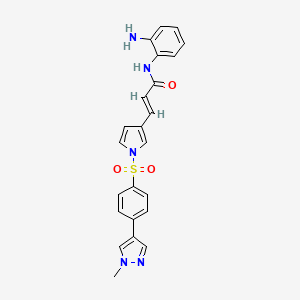

Atovaquone D4 is the deuterium labeled Atovaquone, which is an anti-infection compound.

科学的研究の応用

Molecular Interaction and Resistance

Atovaquone, a hydroxynaphthoquinone, is primarily used to treat diseases like malaria, pneumocystis pneumonia, and toxoplasmosis. It inhibits parasite and fungal respiration by targeting the cytochrome bc1 complex. Recent research highlights its molecular interaction with this complex, offering insights into the molecular basis of drug resistance, particularly mutations in the cytochrome b gene that lead to treatment failure in malaria and pneumocystis pneumonia (Kessl, Meshnick, & Trumpower, 2007).

Anticancer Potential

Atovaquone has shown promise as an anticancer agent, particularly against Cancer Stem-like Cells (CSCs) in breast cancer. It acts as a potent and selective inhibitor of oxidative phosphorylation (OXPHOS), inducing aerobic glycolysis and oxidative stress in cancer cells. This action not only targets the proliferation of CSCs but also induces apoptosis in CSC populations, highlighting its potential as a novel anticancer therapy (Fiorillo et al., 2016).

Mechanism of Action

Atovaquone's mechanism involves binding to the ubiquinol oxidation site of the cytochrome bc1 complex, effectively inhibiting the complex and disrupting mitochondrial function in target organisms. This selective toxicity is a key feature of its mechanism, making it an effective treatment for various parasitic infections without affecting host mitochondrial functions (Srivastava et al., 1999).

Application in Acute Myeloid Leukemia (AML)

Atovaquone has been identified as effective in treating AML by upregulating the integrated stress pathway and suppressing OXPHOS. This action induces apoptosis in AML cell lines and primary pediatric AML specimens, highlighting its potential as an anticancer therapy. The drug's ability to affect the oxygen consumption rate in AML cells indicates its specific implications for chemotherapy-resistant AML blasts that rely on oxidative phosphorylation for survival (Stevens et al., 2019).

Antimalarial Pharmacology

Atovaquone's role in antimalarial pharmacology, particularly as a fixed-dose combination with proguanil, is significant. Its usage in malaria treatment and prevention underscores its efficacy in this domain. The impending expiry of its patent (at the time of the study) and the potential for low-cost generics highlight its continued relevance in malaria treatment and the possibility of broader access to this effective treatment (Nixon et al., 2013).

Structural Basis of Drug Action

The structural analysis of atovaquone-inhibited cytochrome bc1 complex reveals the molecular basis of its antimalarial drug action. This insight is critical for understanding atovaquone's broad target spectrum, species-specific efficacies, and mechanisms underlying acquired resistances. Such knowledge is vital for future drug development aimed at controlling the spread of resistant parasites (Birth, Kao, & Hunte, 2014).

特性

分子式 |

C22H15D4ClO3 |

|---|---|

分子量 |

370.86 |

同義語 |

Atovaquone-D4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzohydrazide](/img/structure/B1191525.png)

![3-methyl-4-phenyl-1-(1-phenylethyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B1191531.png)

![N-(3-chlorophenyl)-3-hydroxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191532.png)

![3-hydroxy-N-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191533.png)

![7-hydroxy-3-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B1191534.png)

![3-[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B1191535.png)

![3-methyl-6-oxo-1-phenyl-4-(2-thienyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191540.png)

![3-methyl-6-oxo-1-phenyl-4-(3-pyridinyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191541.png)